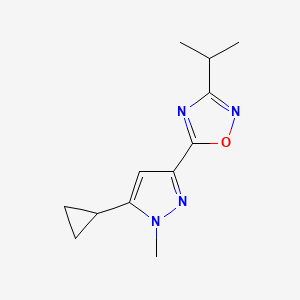
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide, also known as Etonitazene, is a synthetic opioid that was first synthesized in the 1950s. It is a potent analgesic and has been used in scientific research to study the opioid receptor system.
Mecanismo De Acción
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide has potent analgesic effects and has been shown to be more potent than morphine in animal studies. It also has sedative and respiratory depressant effects. 4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide has been shown to induce the release of dopamine in the brain, which is responsible for the rewarding effects of opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide is a useful tool for studying the opioid receptor system and the effects of opioids on the central nervous system. It has potent analgesic effects and can be used to study the development of tolerance and dependence. However, 4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide is highly potent and has a high potential for abuse. It is also highly toxic and can be lethal in small doses.
Direcciones Futuras
Future research on 4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide could focus on developing safer and more effective opioid analgesics that do not have the same potential for abuse and toxicity. Research could also focus on developing new treatments for opioid addiction and overdose. Additionally, research could focus on understanding the molecular mechanisms underlying the development of tolerance and dependence to opioids.
Métodos De Síntesis
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide is synthesized by reacting 4-ethyl-2-methyl-3-oxo-pentanoic acid with hydrazine hydrate to obtain 4-ethyl-2-methyl-3-oxo-pentanoic acid hydrazide. The hydrazide is then reacted with ethyl chloroformate to obtain 4-ethyl-2-methyl-3-oxo-pentanoic acid N-ethyl-N-(1H-pyrazol-4-yl)amide. Finally, the N-ethyl-N-(1H-pyrazol-4-yl)amide is reacted with ethyl chloroformate to obtain 4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide.
Aplicaciones Científicas De Investigación
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide has been used in scientific research to study the opioid receptor system. It has been shown to bind with high affinity to the mu-opioid receptor and has potent analgesic effects. 4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide has also been used to study the effects of opioids on the central nervous system and the development of tolerance and dependence.
Propiedades
IUPAC Name |
4-ethyl-N-methyl-N-(1H-pyrazol-4-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-12(4-6-17-7-5-12)11(16)15(2)10-8-13-14-9-10/h8-9H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQSTRQCCGOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)C(=O)N(C)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)


![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)
